molecular formula C31H34N2O4 B1680432 N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide CAS No. 296280-56-3

N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide

Cat. No. B1680432
M. Wt: 498.6 g/mol
InChI Key: NSXBZYDTTKLTOH-UHFFFAOYSA-N
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Patent
US06319930B1

Procedure details

In a 100 ml round-bottomed flask containing 30 ml of methanol, 0.06 g of sodium is added in small portions. When the sodium has been completely used up, 0.0033 mol of the compound obtained in Preparation 1 is added, and the mixture is stirred for 20 minutes. The methanol is removed by evaporation under reduced pressure, the residue is taken up in 15 ml of DMF, and then 0.0027 mol of the compound obtained in Step B is added. The reaction mixture is then heated at reflux for 12 hours and subsequently cooled and poured into 100 ml of water and 10 ml of 3M HCl. After extraction with ethyl acetate, the organic phase is washed with a 10% sodium hydroxide solution and then with water. After drying over MgSO4 and removal of the solvent by evaporation under reduced pressure, the title compound is obtained by recrystallisation. Beige solid.
Name
compound
Quantity
0.0027 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([O:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[C:13]([CH2:20][CH2:21][NH:22][C:23](=[O:25])[CH3:24])[CH:14]=[CH:15][CH:16]=2)[CH:11]=1)(=O)=O.Cl>O>[C:23]([NH:22][CH2:21][CH2:20][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:12]=1[CH:11]=[C:10]([O:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:11]=[C:12]3[C:17]([CH:16]=[CH:15][CH:14]=[C:13]3[CH2:20][CH2:21][NH:22][C:23](=[O:25])[CH3:24])=[CH:18][CH:19]=1)[CH:19]=[CH:18]2)(=[O:25])[CH3:24]

Inputs

Step One
Name
compound
Quantity
0.0027 mol
Type
reactant
Smiles
CS(=O)(=O)OCCCOC1=CC2=C(C=CC=C2C=C1)CCNC(C)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The methanol is removed by evaporation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with a 10% sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4 and removal of the solvent by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)NCCC=1C=CC=C2C=CC(=CC12)OCCCOC1=CC=C2C=CC=C(C2=C1)CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.